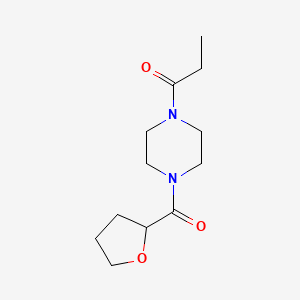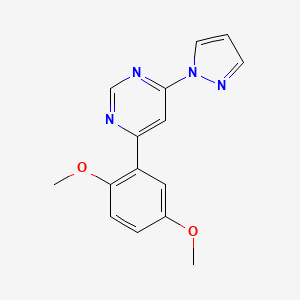
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in cell growth and division. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been found to exhibit antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound can be difficult to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs based on this compound's anticancer and antimicrobial properties. Another area of interest is the study of this compound's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential applications in various fields of scientific research.
Métodos De Síntesis
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of 4-isopropylphenylhydrazine with phenyl isocyanate and triethyl orthoformate, followed by the addition of sodium azide and copper sulfate. Another method involves the reaction of 4-isopropylphenylhydrazine with phenyl isocyanate and 5-aminotetrazole, followed by the addition of acetic anhydride and sodium acetate.
Propiedades
IUPAC Name |
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-6-4-3-5-7-15/h3-12H,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNPBXAPDDCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)


![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)
